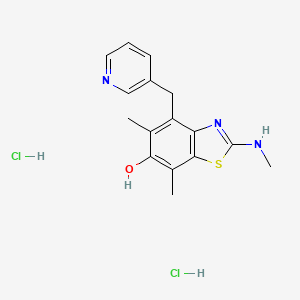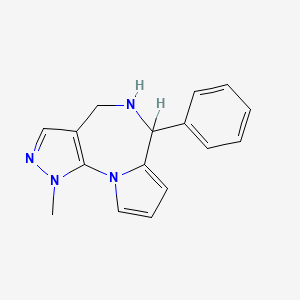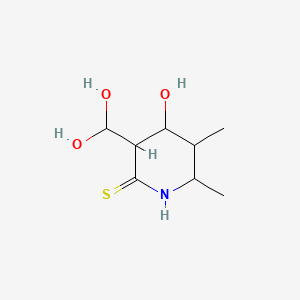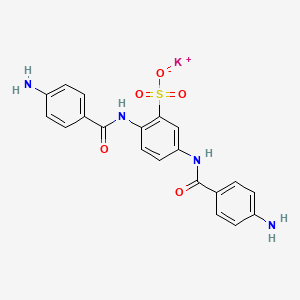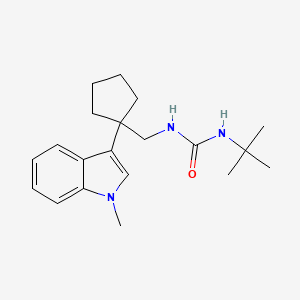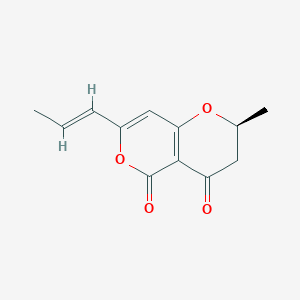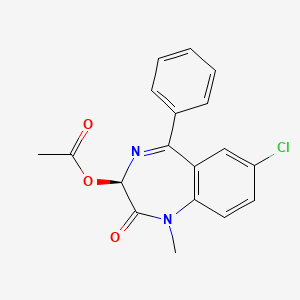
Temazepam acetate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temazepam acetate, ®- is a derivative of temazepam, a short-acting benzodiazepine commonly used to treat panic disorders, severe anxiety, and insomnia . Temazepam acetate, ®- is a chiral compound, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The ®-enantiomer is one of these forms and is known for its pharmacological properties.
Preparation Methods
The synthesis of temazepam acetate, ®- involves several steps, starting from the precursor compounds. One common synthetic route involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . The reaction conditions typically involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and catalysts to facilitate the cyclization process.
Industrial production methods for temazepam acetate, ®- often utilize continuous flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions and minimizes the formation of unwanted by-products .
Chemical Reactions Analysis
Temazepam acetate, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of temazepam acetate, ®- can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
Temazepam acetate, ®- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques.
Biology: It is used in studies investigating the effects of benzodiazepines on biological systems, including their interactions with neurotransmitter receptors.
Medicine: It is used in pharmacological studies to understand the mechanisms of action of benzodiazepines and to develop new therapeutic agents.
Industry: It is used in the production of pharmaceutical formulations and as a starting material for the synthesis of other benzodiazepine derivatives
Mechanism of Action
Temazepam acetate, ®- exerts its effects by acting as a gamma-aminobutyric acid (GABA) modulator. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, a sedative and anxiolytic effect .
Comparison with Similar Compounds
Temazepam acetate, ®- is similar to other benzodiazepines, such as diazepam, oxazepam, and lorazepam. it has unique properties that distinguish it from these compounds:
Diazepam: Longer-acting and used for a broader range of conditions, including muscle spasms and alcohol withdrawal.
Oxazepam: Shorter-acting and primarily used for anxiety and alcohol withdrawal.
Lorazepam: Intermediate-acting and used for anxiety, insomnia, and as a pre-anesthetic medication
These differences highlight the unique pharmacokinetic and pharmacodynamic properties of temazepam acetate, ®-, making it suitable for specific therapeutic applications.
Properties
CAS No. |
91402-88-9 |
|---|---|
Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m1/s1 |
InChI Key |
PTWWAHZQIATUFG-QGZVFWFLSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



